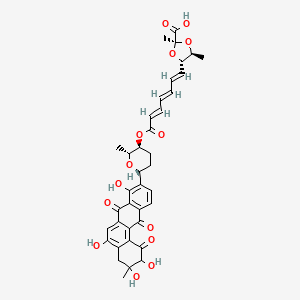

Fradimycin B

Description

Overview of Marine-Derived Natural Products as Bioactive Compounds

The marine environment is a vast and largely untapped reservoir of biodiversity, offering a plethora of unique chemical structures with significant pharmacological potential. mdpi.com Marine organisms, particularly microorganisms, have evolved in diverse and often extreme conditions, leading to the production of a wide array of secondary metabolites. frontiersin.org These natural products often possess novel skeletons and significant bioactivities, making them a prime focus for drug discovery. mdpi.com It is estimated that tens of thousands of compounds with therapeutic potential have been isolated from marine microbes. mdpi.com

Significance of Marine Streptomyces Species in Drug Discovery

Within the realm of marine microbiology, the genus Streptomyces stands out as a particularly prolific source of bioactive compounds. researchgate.netfrontiersin.org These Gram-positive bacteria are ubiquitous in marine habitats, including sediments and various marine organisms like sponges. frontiersin.org Streptomyces species are renowned for their ability to produce a wide range of secondary metabolites, including many clinically important antibiotics. researchgate.netgardp.org The unique metabolic pathways of marine-derived Streptomyces strains make them efficient producers of compounds with antibacterial, antitumor, and anti-inflammatory activities, among others. mdpi.com Their genetic potential for producing novel molecules continues to be a rich area of exploration for new drug leads. frontiersin.orgbohrium.com

Context of Angucycline Class Antibiotics

Angucyclines represent the largest group of aromatic polyketides synthesized by type II polyketide synthases (PKS). nih.govnih.govnih.gov These compounds are characterized by a distinctive angularly fused tetracyclic benz[a]anthracene carbon framework. nih.govnih.gov The structural diversity within this class arises from different patterns of cyclization and a variety of post-PKS modifications, such as glycosylation and oxygenation. nih.gov Many angucyclines exhibit a broad range of biological activities, including antibacterial and anticancer properties. mdpi.comnih.gov They are primarily produced by actinomycetes, with the genus Streptomyces being the major contributor. mdpi.com

Historical Discovery and Initial Characterization of Fradimycin B

The discovery of this compound was the result of screening marine microorganisms for novel bioactive compounds. nih.govmdpi.com Its structure and biological activities were elucidated through extensive spectroscopic and chemical analyses.

Isolation Source: Streptomyces fradiae Strain PTZ0025 and Other Related Strains

This compound, along with its analog Fradimycin A, was first isolated from the marine bacterium Streptomyces fradiae strain PTZ0025. nih.govmdpi.commdpi.com This strain was obtained from marine sediments, and its taxonomic identity was confirmed through 16S rDNA sequence analysis. mdpi.com The acetone (B3395972) extract from the culture of this strain showed notable activity against Staphylococcus aureus, leading to the bioassay-guided isolation of the fradimycins. mdpi.com

Classification within Capoamycin-Type Antibiotics and Urdamycin-Type Angucyclines (UTA-2 Group)

This compound is classified as a capoamycin-type antibiotic. nih.govmdpi.com Capoamycin, originally isolated from a soil-dwelling Streptomyces species, is characterized by a modified benz[a]anthraquinone chromophore, a deoxysugar unit, and a long-chain polyene acid. mdpi.comnaturalproducts.net

Furthermore, this compound belongs to the urdamycin-type angucyclines (UTA), specifically the UTA-2 group. nih.gov A defining feature of urdamycin-type angucyclines is the presence of a C-glycosidically linked D-olivose moiety. nih.govresearchgate.net The UTA-2 subgroup is distinguished by the attachment of an unsaturated fatty acid chain to this D-olivose sugar via an ester linkage. nih.gov The angucycline cores and the unsaturated fatty acid chains can vary among members of this group in terms of their degree of unsaturation and oxygenation, contributing to their structural diversity. nih.gov

The structure of this compound was established through extensive analysis of nuclear magnetic resonance (NMR) and high-resolution electrospray ionization mass spectrometry (HRESIMS) data. nih.govmdpi.comnih.gov

Table 1: Classification of this compound

| Category | Classification | Key Features |

|---|---|---|

| General Class | Angucycline Antibiotic | Polycyclic aromatic polyketide with a benz[a]anthracene skeleton. nih.govnih.gov |

| Sub-Type | Capoamycin-Type | Contains a modified benz[a]anthraquinone chromophore, a deoxysugar, and a polyene acid chain. mdpi.com |

| Group | Urdamycin-Type Angucycline (UTA-2) | Features a C-glycosidic linked D-olivose with an attached unsaturated fatty acid chain. nih.gov |

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| Fradimycin A |

| This compound |

| Capoamycin |

| D-olivose |

| Doxorubicin |

| Epirubicin |

| Tetracycline |

| Urdamycin A |

| Urdamycin B |

| Urdamycin E |

| Urdamycinone E |

Properties

IUPAC Name |

(2S,4S,5S)-2,4-dimethyl-5-[(1E,3E,5E)-7-[(2R,3S,6R)-2-methyl-6-(2,3,5,8-tetrahydroxy-3-methyl-1,7,12-trioxo-2,4-dihydrobenzo[a]anthracen-9-yl)oxan-3-yl]oxy-7-oxohepta-1,3,5-trienyl]-1,3-dioxolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H38O14/c1-17-24(50-27(40)10-8-6-5-7-9-25-18(2)51-38(4,52-25)36(46)47)13-14-26(49-17)19-11-12-20-30(31(19)41)33(43)21-15-23(39)22-16-37(3,48)35(45)34(44)29(22)28(21)32(20)42/h5-12,15,17-18,24-26,35,39,41,45,48H,13-14,16H2,1-4H3,(H,46,47)/b6-5+,9-7+,10-8+/t17-,18+,24+,25+,26-,35?,37?,38+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBGGQXGOQWLPLU-JSBUERMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC(O1)C2=C(C3=C(C=C2)C(=O)C4=C5C(=C(C=C4C3=O)O)CC(C(C5=O)O)(C)O)O)OC(=O)C=CC=CC=CC6C(OC(O6)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](CC[C@@H](O1)C2=C(C3=C(C=C2)C(=O)C4=C5C(=C(C=C4C3=O)O)CC(C(C5=O)O)(C)O)O)OC(=O)/C=C/C=C/C=C/[C@H]6[C@@H](O[C@](O6)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H38O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Origin and Biosynthesis of Fradimycin B

Producing Organism and Ecological Niche

Fradimycin B is produced by the marine bacterium Streptomyces fradiae, specifically strain PTZ0025, which was first isolated from marine sediments. mdpi.comfrontiersin.org Streptomyces is a genus of Gram-positive bacteria, renowned for its ability to produce a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics. asm.orgsemanticscholar.orgmdpi.com While many Streptomyces species are found in terrestrial soils, marine environments represent a vast and relatively untapped source of novel strains with unique metabolic capabilities. semanticscholar.orgnih.gov

The isolation of this compound-producing S. fradiae from a marine habitat underscores the importance of exploring these ecosystems for new natural products. mdpi.comfrontiersin.org The specific ecological role of this compound for the producing organism in its natural environment is not yet fully understood, but secondary metabolites in bacteria are often involved in mediating interactions with other organisms, such as defense against predators or competitors. researchgate.net

The production of secondary metabolites like this compound by Streptomyces fradiae is highly dependent on the cultivation and fermentation conditions. While specific fermentation parameters for maximizing this compound yield from strain PTZ0025 are not extensively detailed in the available literature, general principles of Streptomyces fermentation can be applied and optimized.

Key factors influencing the production of secondary metabolites in Streptomyces include the composition of the culture medium (carbon and nitrogen sources, phosphate (B84403) levels, and trace elements), pH, temperature, and aeration. mdpi.comnih.govmdpi.com For instance, studies on other secondary metabolites from S. fradiae, such as neomycin, have shown that optimizing components like soluble starch, peptone, and ammonium (B1175870) sulfate (B86663) can significantly enhance product yields. mdpi.com Similarly, solid-state fermentation (SSF) using substrates like coconut oil cake has also been explored for the production of antibiotics by S. fradiae. nih.gov It is common practice to optimize these parameters for each specific strain and desired metabolite.

A typical fermentation process for Streptomyces involves the following stages:

Inoculum Preparation: A seed culture is prepared by inoculating a suitable liquid medium with spores or mycelial fragments of S. fradiae and incubating it to obtain a sufficient biomass.

Production Phase: The seed culture is then transferred to a larger fermentation vessel containing a production medium formulated to promote the synthesis of the desired secondary metabolite. The fermentation is carried out for several days under controlled conditions.

Extraction and Purification: After the fermentation is complete, the bioactive compounds are extracted from the culture broth and/or the mycelium and purified using chromatographic techniques.

Table 1: General Fermentation Parameters for Streptomyces Species

| Parameter | Typical Range/Conditions | Reference(s) |

|---|---|---|

| Carbon Source | Glucose, Starch, Glycerol | mdpi.comnih.gov |

| Nitrogen Source | Yeast Extract, Peptone, Ammonium Salts | mdpi.commdpi.com |

| pH | 6.8 - 7.8 | mdpi.com |

| Temperature | 28 - 35 °C | mdpi.commdpi.com |

| Aeration | Shaking (e.g., 260 rpm) or stirred tank bioreactor | mdpi.com |

| Fermentation Time | 7 - 8 days | nih.govmdpi.com |

Many secondary metabolites isolated from marine macroorganisms, such as sponges and algae, are actually produced by their symbiotic microorganisms. researchgate.net While the specific symbiotic relationships of S. fradiae PTZ0025 have not been detailed, it is plausible that its production of this compound is influenced by interactions within its marine ecosystem. Such symbiotic relationships can be crucial for the activation of silent biosynthetic gene clusters, leading to the production of novel compounds. researchgate.net The chemical signals exchanged between different microorganisms in a shared environment can trigger the expression of genes that are otherwise dormant under standard laboratory culture conditions.

Cultivation and Fermentation Strategies for Streptomyces fradiae

Biosynthetic Pathway Elucidation

The biosynthesis of complex natural products like this compound is a multi-step process catalyzed by a series of enzymes encoded by a dedicated set of genes. The elucidation of these pathways is crucial for understanding how these molecules are assembled and for enabling their biotechnological production through metabolic engineering.

This compound belongs to the polyketide family of natural products. asm.org Polyketides are synthesized by large enzyme complexes called polyketide synthases (PKSs). asm.org Based on its chemical structure, this compound is biosynthesized by a Type II PKS system. asm.orgresearchgate.net

Type II PKSs are multi-enzyme complexes that function as an assembly line to construct the polyketide backbone from simple acyl-CoA precursors, typically acetyl-CoA and malonyl-CoA. rsc.org The core of a Type II PKS system consists of a "minimal PKS" which includes:

Ketosynthase (KSα): Catalyzes the condensation of the growing polyketide chain with a malonyl-CoA extender unit.

Chain Length Factor (CLF or KSβ): Works in conjunction with KSα to determine the length of the polyketide chain.

Acyl Carrier Protein (ACP): A small protein that carries the growing polyketide chain and the extender units as thioesters.

Following the formation of the linear polyketide chain, a series of tailoring enzymes, such as cyclases, aromatases, oxygenases, and glycosyltransferases, modify the backbone to generate the final complex structure of the natural product. rsc.org In the case of this compound, which is an angucycline-type polyketide, these tailoring reactions are responsible for the characteristic angular tetracyclic ring system. asm.orgresearchgate.net

The genes encoding the enzymes for a specific biosynthetic pathway are typically clustered together on the bacterial chromosome, forming a Biosynthetic Gene Cluster (BGC). nih.gov While the specific BGC for this compound has not been explicitly detailed in the available scientific literature, the general approach to its identification and characterization is well-established.

The advent of whole-genome sequencing has revolutionized the discovery of novel natural products and their biosynthetic pathways. frontiersin.orgnih.gov By sequencing the genome of a producing organism like Streptomyces fradiae, it is possible to identify putative BGCs using specialized bioinformatics tools. researchgate.netsecondarymetabolites.orgnih.gov

One of the most widely used tools for this purpose is antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). researchgate.netsecondarymetabolites.orgnih.gov This software pipeline can scan a genome sequence and identify regions that contain genes characteristic of secondary metabolite biosynthesis, such as PKS and non-ribosomal peptide synthetase (NRPS) genes. researchgate.netsecondarymetabolites.orgnih.gov The antiSMASH tool can predict the type of natural product that a BGC is likely to produce and provide a detailed annotation of the genes within the cluster.

For a compound like this compound, a genomic analysis of Streptomyces fradiae PTZ0025 would involve:

Genome Sequencing: Obtaining the complete or draft genome sequence of the bacterium. nih.gov

BGC Prediction: Using antiSMASH or similar software to identify all potential BGCs within the genome. researchgate.net

Comparative Analysis: The predicted BGCs would be compared to known clusters in databases. Given that this compound is a Type II polyketide of the angucycline class, researchers would look for a BGC containing the characteristic genes for a minimal Type II PKS and associated tailoring enzymes. The BGC for the closely related compound balmoralmycin (B1251008), for example, was identified through such a process and found to be approximately 43 kb in size. researchgate.net

Targeted Gene Inactivation: To confirm the function of a putative BGC, specific genes within the cluster can be inactivated. If the inactivation of a gene in the predicted fradimycin BGC leads to the abolishment of this compound production, it provides strong evidence for the cluster's role in its biosynthesis.

While the specific fradimycin BGC remains to be fully characterized in published literature, the analysis of the closely related balmoralmycin BGC provides a likely model for its organization and gene content. researchgate.net

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

Enzymatic Components and Proposed Catalytic Steps

Although the specific biosynthetic gene cluster for this compound has not been fully characterized, its structural similarity to other angucyclines like balmoralmycin and simocyclinone allows for a well-grounded hypothesis regarding the enzymes involved in its synthesis. The pathway is proposed to rely on a Type II polyketide synthase (PKS) system and a series of subsequent tailoring enzymes.

Type II Polyketide Synthase (PKS): The core benz[a]anthracene framework of this compound is assembled by a Type II PKS. This system works iteratively to construct a poly-β-ketone backbone. mdpi.comresearchgate.net The essential components include:

Minimal PKS: Comprising a Ketosynthase α (KSα), a Ketosynthase β (KSβ, also known as the chain length factor or CLF), and an Acyl Carrier Protein (ACP). This complex catalyzes the sequential Claisen condensation of malonyl-CoA extender units onto an acetyl-CoA starter unit to form a 20-carbon polyketide chain. researchgate.netfrontiersin.org

Ketoreductases (KRs): Specific KRs are responsible for the regiospecific reduction of certain keto groups on the growing polyketide chain.

Aromatases and Cyclases (ARO/CYC): Following the synthesis of the linear polyketide chain, a set of aromatase and cyclase enzymes catalyzes the intramolecular cyclization and subsequent aromatization reactions. These steps are crucial for forming the characteristic angular tetracyclic ring system of the angucycline core. asm.org

Post-PKS Tailoring Enzymes: After the angucyclinone aglycone is formed, it undergoes further modifications by various tailoring enzymes, including:

Oxidoreductases: These enzymes, such as monooxygenases, introduce hydroxyl groups at specific positions on the angucycline scaffold, contributing to the final oxidation pattern of this compound. asm.orgnih.gov

Glycosyltransferases (GTs): A dedicated glycosyltransferase attaches a deoxysugar moiety, likely D-olivose, to the angucycline core via a C-C bond, a hallmark of this antibiotic family. asm.org

Acyltransferase: An acyltransferase is responsible for attaching the polyene fatty acid side chain to a hydroxyl group on the deoxysugar moiety, completing the this compound structure. asm.org

Comparison with Related Angucycline Biosynthetic Pathways

The proposed biosynthetic pathway of this compound shares significant homology with the characterized pathways of simocyclinone and balmoralmycin, but with key differences that account for their structural diversity. nih.gov

Shared Core Biosynthesis: All three compounds are built upon an angucycline core synthesized by a Type II PKS and feature a C-glycosidically linked D-olivose sugar. The genes responsible for the minimal PKS, initial cyclizations, and D-olivose biosynthesis are expected to be highly conserved across their respective gene clusters. asm.orgnih.gov

Key Differences from Simocyclinone: The most prominent difference is the absence of the terminal aminocoumarin moiety in both this compound and balmoralmycin. The simocyclinone BGC contains a dedicated set of genes for synthesizing and attaching this aminocoumarin group, which would be absent in the this compound gene cluster. asm.orgnih.gov

Similarities to Balmoralmycin: The this compound pathway is likely more analogous to that of balmoralmycin, as both lack the aminocoumarin unit. The balmoralmycin BGC is approximately 43 kb and contains genes for the angucycline aglycone, D-olivose synthesis, and a hybrid Type II/III PKS system for its fatty acid chain. asm.orgasm.org The this compound BGC is expected to have a similar organization. Differences would likely arise in the specific tailoring enzymes (oxidoreductases) that create unique hydroxylation patterns on the angucycline core and in the enzymes that determine the precise length and degree of unsaturation of the fatty acid side chain.

| Feature | This compound (Proposed) | Balmoralmycin | Simocyclinone |

|---|---|---|---|

| Core Scaffold | Angucycline | Angucycline | Angucycline |

| PKS Type | Type II PKS | Type II PKS | Type II PKS |

| Deoxysugar Moiety | D-olivose (putative) | D-olivose | D-olivose |

| Fatty Acid Chain | Present | Present | Present (Tetraene) |

| Aminocoumarin Moiety | Absent | Absent | Present |

| Genes for Aminocoumarin Synthesis | Absent | Absent | Present |

Precursor Incorporation and Metabolic Flux Analysis

The biosynthesis of complex natural products like this compound is intrinsically linked to the primary metabolism of the producing organism, which supplies the necessary building blocks.

Precursor Incorporation: The assembly of the this compound molecule follows the general principles of polyketide and deoxysugar biosynthesis.

Polyketide Core: The angucycline core is derived from precursors supplied by fatty acid metabolism. The starter unit is one molecule of acetyl-CoA , and the subsequent chain elongation is accomplished using nine molecules of malonyl-CoA , which itself is derived from the carboxylation of acetyl-CoA. frontiersin.org

D-Olivose Sugar: The deoxysugar moiety originates from the glucose metabolic pool, typically starting from glucose-1-phosphate .

Fatty Acid Side Chain: The polyene fatty acid chain is also assembled from acetyl-CoA and malonyl-CoA precursors, similar to the polyketide core.

Isotopic labeling studies, using precursors such as [¹³C]-glucose or [¹³C]-acetate, would be required to definitively trace the flow of these building blocks into the final this compound structure.

Metabolic Flux Analysis (MFA): While no specific MFA studies have been published for this compound production, this technique is a powerful tool for understanding and optimizing the biosynthesis of secondary metabolites. rsc.org A ¹³C-MFA study could quantify the flow of carbon throughout the central metabolic network of Streptomyces fradiae, revealing key insights. nih.govmdpi.com Such an analysis would aim to:

Determine the rate of acetyl-CoA and malonyl-CoA synthesis.

Quantify the carbon flux distribution between primary metabolism (e.g., TCA cycle, glycolysis) and the competing demands of secondary metabolite (this compound) biosynthesis. frontiersin.org

Identify potential metabolic bottlenecks in precursor supply that, if overcome, could lead to increased production yields.

Structural Elucidation Methodologies

Application of Advanced Spectroscopic Techniques

Modern spectroscopy was central to piecing together the molecular puzzle of Fradimycin B. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy were particularly crucial in this endeavor. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy served as a powerful tool for elucidating the planar structure of this compound. core.ac.uk Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, researchers were able to map out the carbon skeleton and the placement of hydrogen atoms within the molecule. nih.govcore.ac.uk

One-dimensional NMR experiments provided the initial and fundamental data regarding the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei in this compound. The spectra were recorded in dimethyl sulfoxide-d₆ (DMSO-d₆). nih.gov The ¹H NMR spectrum revealed the chemical shifts and coupling constants of the protons, while the ¹³C NMR spectrum identified the chemical shifts of each carbon atom. nih.govoregonstate.edu This information was foundational for determining the types of functional groups present and for the subsequent, more complex 2D NMR analyses.

Table 1: ¹H and ¹³C NMR Data for this compound (in DMSO-d₆) nih.gov

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 205.0 | |

| 2 | 81.4 | |

| 3 | 75.4 | |

| 4 | 77.7 | |

| 4a | 44.5 | |

| 5 | 197.9 | |

| 6 | 120.7 | 7.94, d (7.8) |

| 7 | 136.1 | 7.82, t (7.8) |

| 8 | 127.2 | 7.56, d (7.8) |

| 9 | 134.7 | |

| 10 | 118.9 | |

| 11 | 159.0 | |

| 12 | 113.3 | |

| 12a | 133.1 | |

| 12b | 43.1 | |

| 1' | 72.8 | 4.13, s |

| 2' | 34.6 | 1.80, d (14.7); 1.91, d (17.3) |

| 3' | 36.3 | 2.04, m; 2.24, m |

| 4' | 71.1 | 4.04, s |

| 5' | 80.1 | 4.02, s |

| 6' | 17.5 | 1.14, s |

| 1" | 166.7 | |

| 2" | 121.1 | 5.95, d (15.2) |

| 3" | 145.4 | 7.30, dd (15.2, 10.5) |

| 4" | 131.0 | 6.54, dd (14.8, 10.5) |

| 5" | 141.1 | 7.02, dd (14.8, 10.5) |

| 6" | 130.4 | 6.30, m |

| 7" | 140.0 | 6.22, m |

| 8" | 39.8 | 2.30, m |

| 9" | 67.8 | 3.78, m |

| 10" | 29.8 | 1.30, m; 1.42, m |

| 11" | 73.1 | 3.42, m |

| 12" | 172.9 | |

| 13" | 20.8 | 1.05, d (6.5) |

| 14" | 12.0 | 0.85, t (7.4) |

| 5-OH | 11.83, s | |

| 11-OH | 13.01, s | |

| 9"-OH | 4.45, d (4.9) |

Data sourced from a study by Xin et al. (2012). nih.gov

To establish the connectivity between protons and carbons, as well as their spatial proximity, a suite of 2D NMR experiments was utilized. core.ac.uk

HMQC (Heteronuclear Multiple Quantum Correlation): This experiment correlated the chemical shifts of protons directly attached to carbon atoms, allowing for the unambiguous assignment of ¹H signals to their corresponding ¹³C signals in the molecular skeleton. nih.govresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment was instrumental in piecing together the molecular framework by identifying correlations between protons and carbons that are separated by two or three chemical bonds. core.ac.ukresearchgate.net This technique provided crucial information for connecting the various structural fragments of this compound. nih.gov

ROESY (Rotating Frame Overhauser Effect Spectroscopy): ROESY experiments were employed to determine the relative stereochemistry of the molecule. This technique identifies protons that are close to each other in space, even if they are not directly connected through chemical bonds. core.ac.uk The observation of specific NOE (Nuclear Overhauser Effect) correlations in the ROESY spectrum helped to establish the spatial arrangement of atoms at the stereogenic centers. researchgate.net

High-Resolution Mass Spectrometry (HRMS) was essential for determining the precise molecular formula of this compound. Specifically, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used. nih.gov This technique measures the mass-to-charge ratio of ions with very high accuracy, making it possible to deduce a unique elemental composition. nih.govclariant.com

Table 2: HRESIMS Data for this compound nih.gov

| Ion | Observed m/z | Calculated m/z | Molecular Formula |

|---|

Data sourced from a study by Xin et al. (2012). nih.gov

The HRESIMS data, in conjunction with the comprehensive NMR analysis, confirmed the molecular formula of this compound as C₃₈H₃₈O₁₄. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D NMR (1H, 13C)

Chiroptical Methods for Stereochemical Assignment

While NMR spectroscopy provided significant insight into the relative stereochemistry, chiroptical methods were used to analyze the molecule's interaction with polarized light, offering further confirmation of its chiral nature.

Optical rotation measures the degree to which a chiral molecule rotates the plane of polarized light. wikipedia.org The specific rotation value is a characteristic physical property of a chiral compound. cureffi.org For this compound, the optical rotation was measured and found to be very similar to that of related known compounds, such as Dioxamycin (B1230973). nih.gov This similarity suggested that they shared the same stereochemistry at several key chiral centers (C-2, C-3, C-4a, and C-12b). nih.gov Further confirmation of the stereochemistry at other positions (C-8″, C-9″, and C-11″) was achieved through chemical degradation studies where both this compound and Dioxamycin yielded the same product, which was confirmed by its optical rotation, among other analyses. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dioxamycin |

| Carbon |

Optical Rotation (OR)

Chemical Degradation Studies for Structural Confirmation

Chemical degradation has been a crucial tool in confirming the structural features of this compound, particularly by relating it to known compounds and breaking it down into smaller, more easily identifiable fragments. A key strategy employed is alkaline hydrolysis.

Research on the closely related compounds, fradimycin A and dioxamycin, has demonstrated the utility of this approach. mdpi.com Alkaline hydrolysis of both fradimycin A and dioxamycin yielded the same product, a finding that was confirmed through co-injection on High-Performance Liquid Chromatography (HPLC), as well as by comparing their Ultraviolet (UV) spectra and specific rotation values ([α]D). mdpi.com This result was instrumental in establishing that fradimycin A and dioxamycin possess the identical stereochemistry at several key chiral centers: C-2, C-3, C-4a, and C-12b. mdpi.com

Furthermore, the alkaline hydrolysis of these capoamycin-type antibiotics also serves to cleave the ester linkage, liberating the polyene acid side chain. mdpi.com The identity of this liberated polyene acid can then be unequivocally confirmed by comparison with an authentic sample using co-HPLC. mdpi.com

Biological Activity and Molecular Mechanisms of Action

Anticancer Activity and Cellular Effects

Fradimycin B exhibits notable cytotoxic effects against several cancer cell lines. nih.govencyclopedia.pub Its anticancer properties are primarily attributed to its ability to trigger apoptosis, arrest the cell cycle, and impede cell proliferation and migration. nih.govencyclopedia.pub

This compound has been shown to induce apoptosis, a form of programmed cell death, in various cancer cell lines. nih.govmdpi.com Specifically, studies have documented its apoptotic and necrotic effects on human colon cancer cells (HCT-15 and SW620) and rat glioma cells (C6). encyclopedia.pubmdpi.comencyclopedia.pub The induction of apoptosis is a critical mechanism for eliminating cancerous cells, and this compound's ability to trigger this process underscores its therapeutic potential. mdpi.com this compound was identified as the most active among related compounds, inducing both apoptosis and necrosis in C6 glioma cells. mdpi.com

Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (μM) |

| HCT-15 | Human Colon Cancer | 0.13 encyclopedia.pub |

| SW620 | Human Colon Cancer | 4.33 encyclopedia.pub |

| C6 | Rat Glioma | 0.47 encyclopedia.pub |

This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, indicating its potent cytotoxic activity against different cancer cell lines.

A key aspect of this compound's anticancer activity is its ability to interfere with the cell cycle. nih.govencyclopedia.pub Research has demonstrated that this compound can arrest the cell cycle at the G0/G1 phase in human colon cancer HCT-15 cells. nih.govencyclopedia.pubmdpi.com This blockage prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting cell division and proliferation. frontiersin.orgmdpi.com The arrest of the cell cycle at this checkpoint is a common mechanism for many anticancer drugs. nih.gov

This compound has been observed to significantly inhibit the proliferation of cancer cells. nih.govdntb.gov.uaglobalauthorid.com This anti-proliferative effect is a direct consequence of the induction of apoptosis and cell cycle arrest. nih.govmdpi.com Furthermore, there is evidence to suggest that this compound can inhibit cancer cell migration, a crucial step in the metastatic process where cancer cells spread to other parts of the body. researchgate.netnih.govmdpi.com

To understand the molecular basis of this compound's anticancer effects, researchers have begun to investigate its impact on various signaling pathways that are often dysregulated in cancer. researchgate.net

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. thermofisher.comsinobiological.com Dysregulation of the MAPK pathway is a common feature of many cancers. thermofisher.com While direct studies specifically detailing this compound's modulation of the MAPK pathway are limited, the observed effects of this compound on cell proliferation and apoptosis suggest a potential interaction with this pathway. nih.govthermofisher.com The MAPK pathway, including its key components like ERK, JNK, and p38 kinase, is known to be a target for various natural compounds with anticancer properties. researchgate.netmdpi.com

The PI3K/Akt/mTOR and NF-κB signaling pathways are also crucial regulators of cell survival, proliferation, and inflammation, and are frequently overactive in cancer. mdpi.comnih.govnih.gov The inhibition of these pathways is a key strategy in cancer therapy. frontiersin.org Some marine-derived compounds have been shown to inhibit the NF-κB pathway. rsc.org Although direct evidence specifically linking this compound to the modulation of the PI3K/Akt/mTOR and NF-κB pathways is not yet extensively documented in available research, the anticancer activities of this compound, such as the induction of apoptosis and inhibition of proliferation, are consistent with the effects of inhibiting these pathways. researchgate.netmdpi.comnih.govresearchgate.net Further research is necessary to explicitly determine the role of this compound in modulating these specific signaling cascades.

Investigation of Downstream Signaling Pathways and Molecular Targets

Modulation of Apoptotic and Anti-Apoptotic Protein Expression (e.g., Bax, Bcl-2, Caspases)

The precise molecular mechanisms through which this compound exerts its cytotoxic effects, particularly concerning the modulation of key apoptotic proteins, are still under investigation. However, its classification as a capoamycin-type antibiotic with noted anticancer activity suggests a potential interaction with the intrinsic apoptotic pathway. This pathway is critically regulated by the balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins such as Bcl-2.

The ratio of Bax to Bcl-2 is a crucial determinant of a cell's susceptibility to apoptosis. frontiersin.orgsemanticscholar.org An increase in this ratio, either through the upregulation of Bax or the downregulation of Bcl-2, leads to the permeabilization of the mitochondrial outer membrane. researchgate.netmdpi.com This event is a point of no return in the apoptotic cascade, leading to the release of cytochrome c and the subsequent activation of initiator caspases, such as caspase-9, and effector caspases, like caspase-3. researchgate.net

While direct studies on this compound's effect on these specific proteins are not extensively documented in publicly available research, the activity of other marine-derived compounds offers a potential model. For instance, the marine alkaloid fascaplysin (B45494) has been shown to induce apoptosis by reducing the expression of Bcl-2 and activating effector caspases. mdpi.com This suggests that this compound could potentially follow a similar mechanism of action, tipping the cellular balance towards apoptosis by altering the expression levels of these critical regulatory proteins. Further research is necessary to definitively characterize the interaction of this compound with Bax, Bcl-2, and the caspase family of proteins.

Potential for Mitochondrial Dysfunction and Oxidative Stress Induction

The cytotoxic activity of this compound may be linked to the induction of mitochondrial dysfunction and oxidative stress, a common mechanism for many anticancer agents. Mitochondria are central to cellular metabolism and are also key regulators of the apoptotic process. Disruption of the mitochondrial membrane potential (MMP) is a hallmark of early apoptosis. frontiersin.orgmdpi.com

Various cytotoxic compounds exert their effects by targeting mitochondria, leading to a decrease in MMP and an overproduction of reactive oxygen species (ROS). mdpi.com This increase in ROS, which includes superoxide (B77818) anions and hydrogen peroxide, creates a state of oxidative stress within the cell. nih.gov Oxidative stress can damage cellular components, including DNA, lipids, and proteins, and can further trigger the mitochondrial apoptotic pathway. wikipedia.org

While direct studies detailing this compound's impact on mitochondrial function and ROS production are limited, the known mechanisms of similar bioactive compounds provide a plausible framework. For example, certain natural compounds have been observed to cause a dose-dependent decrease in mitochondrial transmembrane potential and an increase in the generation of hydrogen peroxide. mdpi.com It is hypothesized that this compound may act similarly, accumulating in mitochondria and disrupting the electron transport chain, which in turn would lead to mitochondrial dysfunction and an increase in oxidative stress, ultimately contributing to its cytotoxic effects.

Antimicrobial Activity

Activity Spectrum against Gram-Positive Bacteria (e.g., Staphylococcus aureus)

This compound has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria. A significant target of interest is Staphylococcus aureus, a versatile pathogen responsible for a wide range of infections. Research has established the minimum inhibitory concentration (MIC) of this compound against S. aureus, indicating its potency as an antibacterial agent.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 2 | orthobullets.com |

The activity of this compound against S. aureus positions it as a compound of interest for further investigation in the development of new antibiotics, especially in an era of increasing antibiotic resistance.

Elucidation of Cellular or Molecular Antimicrobial Mechanism (excluding general antibiotic resistance)

This compound is classified as a capoamycin-type antibiotic. The precise molecular mechanism of action for this class of antibiotics against Staphylococcus aureus is not yet fully elucidated. However, the mechanisms of other classes of antibiotics that are effective against Gram-positive bacteria can offer potential insights.

Many antibiotics that target Gram-positive bacteria interfere with the synthesis of the bacterial cell wall. For instance, β-lactam antibiotics inhibit the transpeptidation step in peptidoglycan synthesis, which is crucial for maintaining the structural integrity of the cell wall. nih.gov Another class, the polypeptide antibiotics like bacitracin, also inhibit cell wall synthesis. seq.es

Alternatively, some antibiotics disrupt the bacterial cell membrane. Daptomycin, a cyclic lipopeptide, binds to the cytoplasmic membrane of Gram-positive bacteria in a calcium-dependent manner, leading to membrane depolarization and subsequent bacterial cell death. lumenlearning.commdpi.com This disruption of the membrane potential interferes with essential cellular processes.

Given that this compound is a distinct chemical entity, its mechanism may be unique. It could potentially interfere with cell wall synthesis, disrupt membrane integrity, or inhibit other essential cellular processes such as protein or nucleic acid synthesis. Further research is required to pinpoint the specific molecular target and the precise mechanism by which this compound exerts its bactericidal or bacteriostatic effects on Staphylococcus aureus.

Structure Activity Relationship Sar Studies and Chemical Modification

Analysis of Natural Analogs (e.g., Fradimycin A, MK844-mF10)

Fradimycin B belongs to the capoamycin-type family of antibiotics, which share a characteristic benz[a]anthraquinone core linked to a deoxysugar and a polyene side chain. mdpi.com The analysis of naturally occurring analogs such as fradimycin A and MK844-mF10 provides initial insights into the structural features essential for their biological, particularly anticancer, activity.

Fradimycin A, this compound, and the known compound MK844-mF10 were isolated from the marine bacterium Streptomyces fradiae. mdpi.com Comparative studies of their cytotoxic effects on various cancer cell lines have revealed significant differences in potency, highlighting the importance of subtle structural variations. This compound has consistently demonstrated the most potent activity among these natural analogs against several human cancer cell lines. mdpi.com

For instance, in vitro studies against human colon cancer cells (HCT-15 and SW620) and rat glioma cells (C6), this compound displayed the lowest IC₅₀ values, indicating superior potency. mdpi.com Specifically, the IC₅₀ value of this compound against HCT-15 cells was 0.13 μM, which was significantly lower than that of its analogs. mdpi.com This suggests that the specific structural attributes of this compound are optimized for potent anticancer effects. The primary structural difference between fradimycin A and this compound lies in the polyene side chain, which appears to be a critical determinant of their differential activity. mdpi.com

| Compound | HCT-15 (IC₅₀, μM) | SW620 (IC₅₀, μM) | C6 Glioma (IC₅₀, μM) |

|---|---|---|---|

| Fradimycin A | 1.21 | 6.46 | 1.31 |

| This compound | 0.13 | 4.33 | 0.47 |

| MK844-mF10 | 0.45 | 5.12 | 0.89 |

Table 1: Comparative in vitro anticancer activity of fradimycin natural analogs. Data sourced from studies on human colon cancer and rat glioma cell lines. mdpi.com

Design and Synthesis of Semi-Synthetic Derivatives

While natural analogs provide a foundational understanding of SAR, the rational design and synthesis of semi-synthetic derivatives are essential for systematically probing the pharmacophore and optimizing biological activity.

The complex structure of this compound offers multiple sites for chemical modification. Key strategies for derivatization could include:

Modification of the Polyene Side Chain: Given the observed differences in activity between fradimycin A and B, modifications to the length, rigidity, and functional groups of the polyene side chain are a primary focus. This could involve hydrogenation to alter saturation, or the introduction of different terminal groups. nih.gov

Alteration of the Deoxysugar Moiety: The sugar unit is crucial for the activity of many natural product antibiotics. Modifications could include epimerization of stereocenters, deoxygenation, or attachment of different sugar units to investigate their role in molecular recognition and binding. ohiolink.edu

Functionalization of the Benz[a]anthraquinone Core: The aromatic core presents opportunities for substitution to modulate electronic properties, solubility, and interactions with biological targets. The introduction of hydroxyl, amino, or halogen groups could significantly impact potency and selectivity. rsc.orgresearchgate.net

While specific examples of semi-synthetic derivatives of this compound are not extensively reported in the literature, the chemical modification of other complex antibiotics serves as a guide for potential synthetic strategies. mdpi.comnih.gov For instance, the derivatization of antibiotics by attaching amino acids has been shown to retain or enhance antimicrobial activity while reducing toxicity. mdpi.comnih.gov

The goal of chemical modification is to enhance the therapeutic index of the lead compound. For this compound, this would involve increasing its potency against cancer cells while minimizing toxicity towards normal cells.

Based on SAR studies of related anthracyclines and angucyclines, it can be inferred that:

Sugar Moieties: In some related angucycline antibiotics, studies have shown that the sugar subunits are not always essential for anticancer activity; in some cases, the aglycone (the non-sugar portion) demonstrates significant growth inhibition and cytotoxic activity. ohiolink.edu This suggests that derivatives of this compound lacking the sugar moiety could be of interest.

Side Chain Conformation: The conformation and flexibility of the side chain can be crucial for fitting into a binding pocket. nih.gov Introducing conformational constraints or altering the length of the polyene chain could lead to enhanced selectivity for a particular biological target.

Systematic synthesis and biological evaluation of a library of this compound derivatives would be necessary to fully elucidate these relationships and identify candidates with improved pharmacological profiles.

Strategies for Chemical Derivatization

Computational Approaches in SAR Analysis (e.g., Molecular Docking, QSAR)

Computational methods are powerful tools for accelerating drug discovery by providing insights into ligand-target interactions and predicting the activity of novel compounds.

Molecular Docking: This technique can be used to predict the binding mode of this compound and its analogs to their biological target. ijpras.comresearchgate.net Although the precise molecular target of this compound's anticancer activity is not fully elucidated, molecular docking studies could be performed on potential targets, such as DNA topoisomerases or protein kinases, which are common targets for this class of compounds. gause-inst.ru By visualizing the binding poses, researchers can understand which functional groups are involved in key interactions (e.g., hydrogen bonds, hydrophobic interactions) and design new derivatives that enhance these interactions. academie-sciences.fr

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org For this compound, a QSAR study would involve generating a set of molecular descriptors (e.g., electronic, steric, and lipophilic properties) for a series of natural and semi-synthetic analogs. mdpi.com These descriptors would then be correlated with their measured biological potencies to develop a predictive model. Such a model could be used to estimate the activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates for chemical synthesis and biological testing. nih.gov

While specific molecular docking or QSAR studies for this compound are not prominent in the current literature, the application of these methods to other classes of natural product inhibitors has proven to be highly valuable in guiding medicinal chemistry efforts. nih.govnih.govvietnamjournal.ru The future development of this compound as a therapeutic agent would greatly benefit from the integration of these computational approaches.

Advanced Research Perspectives and Methodological Innovations

Omics Approaches for Comprehensive Analysis

The application of high-throughput omics technologies provides a holistic view of the biological processes underpinning Fradimycin B production and activity. These approaches enable a shift from single-gene or single-protein studies to a systems-level understanding of the compound's lifecycle, from its genetic blueprint to its metabolic impact.

The biosynthetic gene cluster (BGC) responsible for this compound production has not yet been fully characterized. Genomics, particularly whole-genome sequencing of the producing organism Streptomyces fradiae, is the foundational step in its discovery. Genome mining tools, such as antiSMASH, can analyze the sequenced genome to predict the location and boundaries of secondary metabolite BGCs. microbiologyresearch.orgjmicrobiol.or.kr For instance, a genomic analysis of Streptomyces fradiae strain sf106 identified 22 distinct secondary metabolite BGCs, highlighting the vast untapped biosynthetic potential within this species. mdpi.com The this compound cluster is expected to be a Type II polyketide synthase (PKS) system, characteristic of angucyclines. asm.org

A powerful methodological precedent for identifying such clusters was demonstrated in the study of balmoralmycin (B1251008), an angucycline structurally related to this compound. nih.gov Researchers used genome sequencing of the producing Streptomyces strain to identify a ~43 kb Type II PKS gene cluster, which was subsequently confirmed to be the balmoralmycin BGC through targeted gene knockdown experiments using CRISPR/dCas9 technology. asm.orgnih.gov This combined genomics and functional genetics approach is directly applicable to pinpointing the this compound BGC in S. fradiae.

Once the BGC is identified, transcriptomics (e.g., RNA-Seq) can provide a dynamic view of its expression. By comparing gene expression levels under different culture conditions or time points, researchers can identify the specific regulatory triggers that activate the this compound pathway. nih.gov This is crucial because many Streptomyces BGCs are poorly expressed or "silent" under standard laboratory conditions. jmb.or.kr Transcriptomic data can reveal the roles of specific activators and repressors within the cluster, guiding efforts to rationally upregulate its expression for improved yields.

| Cluster Number | BGC Type | Most Similar Known Cluster | Similarity (%) |

|---|---|---|---|

| 1 | T3PKS | - | - |

| 3 | NRPS | surfactin | 14 |

| 9 | transAT-PKS | tylosin (B1662201) | 71 |

| 12 | terpene | isorenieratene | 40 |

| 18 | Type I PKS | chalcomycin | 20 |

| 22 | sactipeptide | - | - |

Data adapted from a genomic analysis of Streptomyces fradiae sf106, illustrating the diversity of BGCs present. mdpi.com The this compound cluster, a predicted Type II PKS, remains to be definitively identified and characterized.

While genomics reveals the biosynthetic potential, proteomics and metabolomics provide direct evidence of the functional machinery and the resulting chemical products. Proteomics, the large-scale study of proteins, can be used to quantify the expression of the enzymatic machinery within the this compound biosynthetic pathway. By comparing the proteome of a high-producing strain versus a low-producing or null mutant, researchers can confirm the function of each enzyme encoded in the BGC, from the core PKS enzymes to the tailoring enzymes (e.g., oxygenases, glycosyltransferases, acyltransferases) that finalize the fradimycin structure. asm.org

Metabolomics, which profiles the complete set of small-molecule metabolites, is essential for tracking the production of this compound and its biosynthetic intermediates. Non-targeted metabolomic analysis of S. fradiae fermentation broths can create a chemical inventory, which, when combined with molecular networking tools like GNPS, can help identify this compound and potentially novel, structurally related analogs. researchgate.netmdpi.com A study on a different Streptomyces strain successfully used this integrated metabolomic and genomic approach to discover new angucyclines. nih.gov

Furthermore, metabolomics is a powerful tool for elucidating this compound's mechanism of action. Studies have shown that this compound induces apoptosis and cell cycle arrest in cancer cells. researchgate.net By treating cancer cells with this compound and analyzing the resulting changes in the cellular metabolome, researchers can identify the specific metabolic pathways that are disrupted, offering clues to the compound's direct molecular targets.

The true power of these technologies lies in their integration. A multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, can create a comprehensive, systems-level model of this compound biosynthesis and regulation. mdpi.comnih.gov

For example, a genomic analysis might identify the this compound BGC and its regulatory genes. Transcriptomics can then show when these genes are turned on. Proteomics can confirm that the biosynthetic enzymes are being produced, and metabolomics can measure the final output of this compound and its precursors. By correlating these different data layers, a detailed picture emerges. This integrated analysis can uncover previously unknown regulatory networks, identify metabolic bottlenecks that limit production, and reveal the complex interplay between primary metabolism (which supplies the building blocks) and secondary metabolism (which produces this compound). researchgate.net The study of S. fradiae sf106, which combined genome and metabolome data to understand tylosin production, serves as a clear blueprint for how such an approach could be applied to this compound. mdpi.com

Proteomics and Metabolomics for Pathway Interrogation and Mechanism of Action Studies

Synthetic Biology and Pathway Engineering

Synthetic biology offers a suite of powerful tools to move from understanding biosynthetic pathways to actively engineering them. These approaches promise to overcome the limitations of native production, such as low yields and the lack of chemical diversity.

Once the this compound BGC is identified and cloned, one of the most powerful strategies is to transfer it into a well-characterized, genetically tractable host organism for heterologous expression. nih.gov Native producers like S. fradiae can be slow-growing and difficult to manipulate genetically. asm.org By moving the BGC into an optimized chassis strain, such as Streptomyces coelicolor or Streptomyces lividans, production can often be decoupled from the complex native regulatory circuits, leading to significantly higher yields. jmb.or.krfrontiersin.org

This approach also facilitates the generation of new analogues. A compelling example is the engineered biosynthesis of frenolicin (B1242855) B. nih.gov Researchers successfully reconstituted its biosynthetic pathway in a heterologous Streptomyces host and, by manipulating the pathway, were able to create novel analogues with modified side chains, which showed altered biological activity. nih.gov This strategy could be applied to the this compound pathway to generate a library of new fradimycin-like molecules for structure-activity relationship (SAR) studies, potentially leading to derivatives with improved potency or selectivity.

Direct genetic engineering of the native or heterologously expressed this compound pathway provides a precise method for creating chemical diversity. With the advent of efficient CRISPR/Cas9-based gene editing tools, which have been optimized for use in S. fradiae, researchers can now readily inactivate, overexpress, or modify specific genes within the BGC. asm.orgnih.gov

Heterologous Expression for Enhanced Production and Analogue Generation

Chemical Biology Approaches to Understanding this compound

Chemical biology offers a powerful lens through which the complex biological activities of natural products like this compound can be dissected. This interdisciplinary field utilizes chemical tools and techniques to probe and manipulate biological systems. In the context of this compound, a potent benz[a]anthraquinone antibiotic isolated from marine Streptomyces fradiae, chemical biology approaches are essential for elucidating its mechanism of action, identifying its precise molecular targets, and developing new applications. The known biological effects of this compound, such as the induction of apoptosis and cell cycle arrest in cancer cells, strongly suggest the existence of specific intracellular targets. nih.govsci-hub.semdpi.com However, moving from these phenotypic observations to a detailed molecular understanding requires sophisticated chemical biology strategies.

Development of Chemical Probes for Target Identification

The identification of the direct molecular targets of a bioactive small molecule is a central goal in chemical biology and drug discovery. nih.gov This is often achieved through the design and synthesis of chemical probes, which are modified versions of the bioactive compound that incorporate a reporter tag (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging) and a reactive group for covalent linkage to the target. researchgate.net

Currently, there is no publicly available research detailing the development and application of chemical probes specifically derived from this compound for target identification purposes. The synthesis of such probes would require a detailed understanding of this compound's structure-activity relationship to determine where a linker and tag could be attached without abolishing its biological activity. Methodologies such as photoaffinity labeling or affinity-based chemoproteomics, which have been successfully applied to other natural products, represent potential future avenues for elucidating the direct molecular interactors of this compound. researchgate.netdrughunter.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.